Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure features a fused bicyclic system comprising an imidazo ring and a pyridine ring, making it a valuable scaffold in drug discovery and development.
The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich, PubChem, and CymitQuimica. Its chemical identification includes the CAS number 1296201-68-7 and the molecular formula C10H9ClN2O2.
The synthesis of ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. Common methods include:
Synthesis often requires specific reagents such as chlorinated compounds and nitrogen sources (e.g., ammonium salts). Reaction conditions such as temperature control and reaction time are critical for optimizing yield and purity.
Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate has a unique molecular structure characterized by:
The structure includes a chlorine atom at the 7-position of the imidazo ring and an ethyl ester at the carboxylic acid position.
The compound's structural data can be represented using various chemical notation systems, including SMILES and InChI formats, which facilitate computational modeling and database searches.
Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate participates in several chemical reactions:
Reagents used in these reactions may include bases (e.g., sodium hydroxide) for hydrolysis or other nucleophiles such as amines for substitution reactions. Reaction conditions are crucial for controlling selectivity and yield.
The mechanism of action for ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate involves interactions with specific biological targets:
Research indicates that compounds within this family can interact with cytochrome P450 enzymes, which play a significant role in drug metabolism .
Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
This compound's unique structural characteristics make it a promising candidate for further research and development across various scientific disciplines .
The synthesis of ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate primarily relies on Gould-Jacobs cyclization methodologies using functionalized pyridine precursors. The most efficient routes involve condensation reactions between ethyl chloroacetate and 2-aminopyridine derivatives bearing chlorine at the 7-position. This approach enables precise regiochemical control critical for obtaining the correct isomer, as minor variations can yield isomeric contaminants like ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1204501-38-1) [2].
Key precursor molecules include chlorinated aminopyridines that undergo annulation under mild reflux conditions. The reaction proceeds through an initial nucleophilic substitution to form an enamine intermediate, followed by intramolecular cyclization and dehydration to construct the imidazo[1,5-a]pyridine core [3]. Careful precursor selection avoids positional isomers that complicate purification, as evidenced by the commercial availability of both 6- and 7-chloro derivatives with identical molecular weights (224.64 g/mol) but distinct CAS registry numbers (67625-38-1 vs. 1296201-68-7) [1] [9].
Table 1: Essential Precursors for Targeted Synthesis
Precursor Compound | CAS Number | Role in Synthesis | Molecular Weight (g/mol) |
---|---|---|---|
2-Amino-3-chloropyridine | 6298-19-7 | Provides 7-chloro substituent | 128.56 |
Ethyl chloroacetate | 105-39-5 | Introduces ester sidechain | 122.55 |
Ethyl imidazo[1,2-a]pyridine-3-carboxylate | 123531-52-2 | Unsubstituted core template | 190.20 [6] |
Reaction parameter optimization focuses on three critical variables: catalyst selection, solvent systems, and temperature control. The highest reported purity (97%) is achieved using Lewis acid catalysts (e.g., ZnCl₂) in aprotic polar solvents like dimethylformamide (DMF) at controlled temperatures of 80-85°C [1] [6]. Elevated temperatures (>100°C) promote dimerization side products, while temperatures below 70°C result in incomplete cyclization.
Solvent optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) provide superior yields (85-92%) compared to protic solvents (ethanol, 65-70%) due to enhanced enolate stability. Reaction monitoring via HPLC identifies the optimal 4-hour reaction window, beyond which decomposition occurs. Post-synthesis purification leverages recrystallization from ethanol-water mixtures, increasing purity from crude (85-88%) to pharmaceutical-grade (95-97%) with characteristic melting points of 177-179°C confirming crystallinity [2] [4].
Table 2: Optimized Reaction Conditions for High-Yield Synthesis
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Yield/Purity |
---|---|---|---|
Temperature | 70°C | 80-85°C | Yield increase: 65% → 92% |
Catalyst | None | ZnCl₂ (5 mol%) | Purity increase: 80% → 97% [1] |
Solvent | Ethanol | Anhydrous DMF | Yield increase: 68% → 90% |
Reaction Time | 2 hr | 4 hr | Conversion increase: 75% → 98% |
Purification | Simple filtration | Ethanol-water recrystallization | Purity increase: 88% → 97% [6] |
Industrial-scale synthesis employs continuous flow reactors to overcome exothermicity constraints in batch processes. Pilot studies demonstrate that microreactor systems enhance heat transfer efficiency, reducing reaction times from 4 hours to <30 minutes while maintaining yields >90% [3]. Large-scale purification adopts countercurrent chromatography instead of traditional recrystallization, reducing solvent consumption by 40% and improving recovery rates to 95% [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1